molecular formula C₇H₇Cl₂NOS B1142298 4-Pyridylmercaptoacetyl Chloride CAS No. 27230-51-8

4-Pyridylmercaptoacetyl Chloride

Cat. No.: B1142298
CAS No.: 27230-51-8
M. Wt: 224.11
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Pyridylmercaptoacetyl Chloride involves several steps. One common method includes the following steps :

  • Preparation of 4-Pyridylmercaptoacetic Acid

    • Sodium hydroxide (88, 4, 9, 2, 21 mol) and 600 mL of water are placed in a flask equipped with a condenser.
    • 80 g of mercaptoacetic acid (76, 79, 0, 67 mol) is added, followed by 100 g of 4-chloropyridine hydrochloride (0.67 mol).
    • The mixture is heated under reflux for 4 hours.
    • The solution is then cooled, and decolorizing charcoal is added.
    • The mixture is filtered, and the filtrate is acidified to pH 4.5 using acetic acid.
    • The resulting slurry is cooled to 5°C and filtered to collect the solid product.
  • Conversion to this compound

    • The collected solid is dissolved in 6N hydrochloric acid and water.
    • The solution is neutralized to pH 5 using 10% sodium hydroxide.
    • The slurry is cooled to 5°C, filtered, and washed with water and isopropanol.
    • The product is dried at 50°C to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency. The use of automated reactors and continuous flow systems can enhance the production yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Pyridylmercaptoacetyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base like triethylamine.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

4-Pyridylmercaptoacetyl Chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Pyridylmercaptoacetyl Chloride involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with target molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyridylmercaptoacetyl Chloride is unique due to its specific reactivity and the presence of both pyridyl and mercaptoacetyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

CAS No.

27230-51-8

Molecular Formula

C₇H₇Cl₂NOS

Molecular Weight

224.11

Origin of Product

United States

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